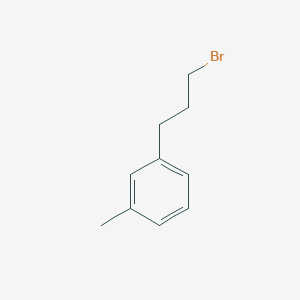

1-(3-Bromopropyl)-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATMXWWRNVMPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Weight of 1-(3-Bromopropyl)-3-methylbenzene: A Technical Overview

For Immediate Release:

This technical guide provides a detailed analysis of the molecular weight of the compound 1-(3-Bromopropyl)-3-methylbenzene, a molecule of significant interest to researchers and professionals in the fields of organic chemistry, pharmacology, and drug development. This document outlines the foundational data and computational methodology used to determine this critical physicochemical property.

Molecular Composition and Atomic Constituents

The fundamental identity of a molecule is defined by its constituent atoms. For this compound, the molecular formula has been established as C₁₀H₁₃Br[1][2][3]. This indicates that a single molecule of this compound is composed of 10 carbon atoms, 13 hydrogen atoms, and one bromine atom.

Atomic Weight Data

The calculation of the molecular weight is contingent upon the precise atomic weights of its constituent elements. The values utilized in this analysis are based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Bromine | Br | 79.904[4][5][6] |

Table 1: Standard atomic weights of the constituent elements of this compound.

Calculation of Molecular Weight

The molecular weight is the summation of the atomic weights of all atoms present in the molecule. The calculation for this compound is as follows:

-

Carbon: 10 atoms × 12.011 g/mol = 120.11 g/mol

-

Hydrogen: 13 atoms × 1.008 g/mol = 13.104 g/mol

Total Molecular Weight = 120.11 + 13.104 + 79.904 = 213.118 g/mol

This calculated value is consistent with published data for this compound, which reports a molecular weight of 213.11 g/mol [1].

Logical Flow of Molecular Weight Determination

The process for determining the molecular weight of a chemical compound is a fundamental and logical sequence. The following diagram illustrates this workflow.

Figure 1: Workflow for calculating the molecular weight of a compound.

This in-depth guide provides the essential data and a clear, structured methodology for understanding the molecular weight of this compound. This foundational knowledge is critical for a wide range of experimental and theoretical applications in the scientific community.

References

- 1. This compound | 103324-39-6 | DEA32439 [biosynth.com]

- 2. PubChemLite - this compound (C10H13Br) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. periodic-table.tech-publish.com [periodic-table.tech-publish.com]

- 6. periodic-table.tech-publish.com [periodic-table.tech-publish.com]

Synthesis of 1-(3-Bromopropyl)-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic routes for obtaining 1-(3-Bromopropyl)-3-methylbenzene, a valuable building block in organic synthesis and drug discovery. The following sections provide a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and a summary of relevant data.

Introduction

This compound is an aromatic compound featuring a bromopropyl substituent on a toluene backbone. This structure makes it a versatile intermediate for the introduction of a propyl-m-tolyl group in the synthesis of more complex molecules. Its bifunctional nature, with a reactive bromoalkane and an aromatic ring, allows for a variety of subsequent chemical transformations, including nucleophilic substitutions, Grignard reagent formation, and further electrophilic aromatic substitutions.

Synthetic Strategies

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

-

Friedel-Crafts Alkylation of m-Xylene: This is a direct approach involving the reaction of m-xylene with a suitable three-carbon electrophile, typically 1,3-dibromopropane, in the presence of a Lewis acid catalyst.

-

Two-Step Synthesis via 3-(m-tolyl)propan-1-ol: This method involves the initial formation of 3-(m-tolyl)propan-1-ol, which is subsequently converted to the desired bromoalkane. This route can offer better control over regioselectivity and avoid potential side reactions associated with direct alkylation.

The following diagram illustrates the logical workflow of these synthetic pathways.

Caption: Synthetic pathways for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the described synthetic methods. Please note that specific values can vary depending on the exact experimental conditions.

| Parameter | Route 1: Friedel-Crafts Alkylation | Route 2: Two-Step Synthesis |

| Starting Materials | m-Xylene, 1,3-Dibromopropane | 3-(m-Tolyl)propan-1-ol, Phosphorus tribromide |

| Key Reagents | Aluminum chloride (AlCl₃) | - |

| Typical Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) |

| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux |

| Reaction Time | 2-6 hours | 1-4 hours |

| Typical Yield | 40-60% | 70-90% |

| Purity (pre-purification) | Moderate (potential for isomers) | High |

| Purification Method | Column chromatography, Distillation | Extraction, Distillation |

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes.

Route 1: Friedel-Crafts Alkylation of m-Xylene

This protocol is adapted from general procedures for Friedel-Crafts alkylation reactions.

Materials:

-

m-Xylene

-

1,3-Dibromopropane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

-

Add anhydrous dichloromethane to the flask, followed by m-xylene (1.0 eq) via the dropping funnel. Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 1,3-dibromopropane (1.2 eq) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Two-Step Synthesis via Bromination of 3-(m-tolyl)propan-1-ol

This protocol outlines the conversion of the precursor alcohol to the target bromoalkane. The synthesis of 3-(m-tolyl)propan-1-ol can be achieved through various methods, such as the reaction of a m-tolyl Grignard reagent with an appropriate epoxide or aldehyde, followed by reduction.

Materials:

-

3-(m-Tolyl)propan-1-ol

-

Phosphorus Tribromide (PBr₃)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(m-tolyl)propan-1-ol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. A white precipitate may form.

-

After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanistic logic of the Friedel-Crafts alkylation reaction.

Caption: Mechanism of Friedel-Crafts alkylation for the synthesis.

Spectroscopic Profile of 1-(3-Bromopropyl)-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for "1-(3-Bromopropyl)-3-methylbenzene." Due to the limited availability of published experimental spectra for this specific molecule, this document presents data for the closely related analog, (3-Bromopropyl)benzene , as a reference. The experimental protocols and expected spectral characteristics are discussed in detail to provide a comprehensive resource for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for (3-Bromopropyl)benzene . These values serve as a strong predictive foundation for the spectroscopic analysis of "this compound."

Table 1: Nuclear Magnetic Resonance (NMR) Data for (3-Bromopropyl)benzene

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.35 - 7.15 | m | - | Ar-H |

| ¹H | 3.39 | t | 6.6 | -CH₂-Br |

| ¹H | 2.76 | t | 7.5 | Ar-CH₂ - |

| ¹H | 2.15 | p | 7.1 | -CH₂ -CH₂-CH₂- |

| ¹³C | 140.7 | s | - | Ar-C (quaternary) |

| ¹³C | 128.5 | d | - | Ar-C H |

| ¹³C | 128.4 | d | - | Ar-C H |

| ¹³C | 126.1 | d | - | Ar-C H |

| ¹³C | 33.8 | t | - | -C H₂-Br |

| ¹³C | 32.9 | t | - | Ar-C H₂- |

| ¹³C | 32.1 | t | - | -C H₂-CH₂-CH₂- |

Note: Data is for (3-Bromopropyl)benzene. For "this compound," one would expect additional signals in both ¹H and ¹³C NMR spectra corresponding to the methyl group on the aromatic ring. The aromatic proton signals would also exhibit a different splitting pattern due to the change in substitution.

Table 2: Mass Spectrometry (MS) Data for (3-Bromopropyl)benzene

| Technique | m/z | Relative Intensity (%) | Fragment |

| EI | 198/200 | ~50 | [M]⁺ (Molecular Ion) |

| EI | 119 | 10 | [M-Br]⁺ |

| EI | 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

Note: Data is for (3-Bromopropyl)benzene. The molecular ion peaks for "this compound" would be observed at m/z 212 and 214, corresponding to the bromine isotopes. The fragmentation pattern is expected to be similar, with a base peak likely at m/z 105, corresponding to the methyltropylium ion.

Table 3: Infrared (IR) Spectroscopy Data for (3-Bromopropyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3080-3030 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1605, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 750-700 | Strong | C-H bend (aromatic, monosubstituted) |

| 650-550 | Medium | C-Br stretch |

Note: Data is for (3-Bromopropyl)benzene. For "this compound," the aromatic C-H bending region would show a different pattern characteristic of meta-disubstitution.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The solution should be homogeneous.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[1]

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[1]

-

Acquisition :

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR , a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (for liquids) :

-

Neat Sample : A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]

-

Solution : The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the spectral regions of interest.[4] The solution is then placed in a liquid sample cell.

-

-

Background Spectrum : A background spectrum of the empty instrument (or the salt plates/solvent) is recorded.

-

Sample Spectrum : The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded.

-

Data Presentation : The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : For a liquid sample, a small amount is injected into the instrument. It is then vaporized and enters the ionization source.

-

Ionization : In Electron Ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like "this compound."

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of 1-(3-Bromopropyl)-3-methylbenzene

This technical guide provides a comprehensive overview of the solubility of 1-(3-Bromopropyl)-3-methylbenzene, intended for researchers, scientists, and professionals in drug development. Due to a lack of extensive published quantitative data, this guide combines theoretical predictions based on chemical structure with a general experimental protocol for solubility determination.

Physicochemical Properties

This compound is an aromatic compound with a molecular formula of C₁₀H₁₃Br. Its structure consists of a benzene ring substituted with a methyl group and a 3-bromopropyl group. The presence of the nonpolar aromatic ring and alkyl chain, combined with the polarizable carbon-bromine bond, dictates its solubility behavior. This compound is a versatile synthetic intermediate due to the reactivity of both the alkyl bromide and the aromatic ring.[1]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like," a qualitative and predictive solubility profile can be established. The compound's predominantly nonpolar character, owing to the benzene ring and alkyl chain, suggests good solubility in nonpolar organic solvents and poor solubility in polar solvents such as water.

Table 1: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Immiscible/Very Low | The large nonpolar hydrocarbon structure dominates over the weakly polar C-Br bond, leading to poor interaction with polar water molecules. |

| Methanol, Ethanol | Polar Protic | Sparingly Soluble | The polarity of the alcohol allows for some interaction, but the nonpolar part of the solute limits miscibility. |

| Diethyl Ether | Slightly Polar | Soluble | A good solvent for many organic compounds with a balance of slight polarity and nonpolar characteristics. |

| Acetone | Polar Aprotic | Soluble | Its ability to dissolve a wide range of organic compounds suggests it would be a suitable solvent. |

| Toluene, Benzene | Nonpolar Aromatic | Highly Soluble | The similar aromatic structures of the solute and solvent lead to strong van der Waals interactions. |

| Hexane, Cyclohexane | Nonpolar Aliphatic | Highly Soluble | The nonpolar nature of both the solute and solvent allows for favorable interactions. |

| Dichloromethane, Chloroform | Halogenated | Highly Soluble | These solvents are effective at dissolving a broad range of organic compounds, including those with some polarity. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like this compound. This method can be adapted to generate quantitative data.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Volumetric flasks

-

Test tubes or vials with screw caps

-

Pipettes (graduated and/or micropipettes)

-

Vortex mixer or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Solvent Preparation: Place a known volume (e.g., 5 mL) of the desired solvent into a series of test tubes.

-

Solute Addition: To each test tube, add an incrementally increasing and precisely weighed amount of this compound.

-

Equilibration: Seal the test tubes and place them in a thermostatically controlled environment (e.g., 25°C). Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit any undissolved solute to settle. If necessary, centrifuge the samples at a moderate speed to facilitate the separation of the liquid and solid/undissolved liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant of each test tube. The concentration of the dissolved this compound in the aliquot is then determined using a calibrated analytical method such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Interpretation: The solubility is determined as the concentration of the solute in the saturated solution, which is the sample from the test tube with the lowest amount of added solute that still has an undissolved phase present.

Logical Workflow for Synthetic Applications

This compound is a valuable building block in organic synthesis. Its reactivity can be categorized into two main areas: reactions at the bromopropyl side chain and reactions on the aromatic ring. This dual reactivity allows for a diverse range of chemical transformations.

Caption: Synthetic utility of this compound.

The diagram above illustrates the primary synthetic routes for this compound. The bromopropyl group readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles (e.g., alkoxides, amines, cyanide) and can be converted into a Grignard reagent for subsequent reactions with electrophiles.[1] The aromatic ring can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation and nitration, to introduce further functional groups onto the ring.

References

The Synthetic Versatility of 1-(3-Bromopropyl)-3-methylbenzene: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)-3-methylbenzene is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis. Its structure, featuring a reactive bromopropyl group attached to a tolyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, particularly in the preparation of pharmacologically relevant scaffolds. This document will delve into detailed experimental protocols, present quantitative data, and illustrate key reaction pathways to support researchers in their synthetic endeavors.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, enabling the introduction of the 3-(m-tolyl)propyl moiety into a wide array of molecular frameworks. This reactivity is particularly exploited in the N-alkylation of amines, a fundamental transformation in the synthesis of numerous biologically active compounds.

Synthesis of 4-(3-(m-tolyl)propyl)morpholine: A Case Study

A prime example of the application of this compound is in the synthesis of N-substituted morpholines. Morpholine and its derivatives are prevalent structural motifs in many approved drugs and clinical candidates due to their favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The synthesis of 4-(3-(m-tolyl)propyl)morpholine serves as an excellent case study to illustrate the practical application of this bromoalkylbenzene derivative.

The synthesis of 4-(3-(m-tolyl)propyl)morpholine is typically achieved through a direct N-alkylation of morpholine with this compound. The general procedure is as follows:

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable solvent

Procedure:

-

To a solution of morpholine (typically 1.2 to 2 equivalents) in a suitable solvent such as acetonitrile, a base like potassium carbonate (typically 2 to 3 equivalents) is added.

-

This compound (1 equivalent) is then added to the stirred suspension.

-

The reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified, typically by column chromatography on silica gel or by distillation under reduced pressure, to afford the pure 4-(3-(m-tolyl)propyl)morpholine.

The N-alkylation of morpholine with this compound is a high-yielding reaction. The following table summarizes typical quantitative data for this synthesis.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Morpholine | K₂CO₃ | CH₃CN | 6 - 12 | 85 - 95 |

Note: Yields are dependent on the specific reaction conditions and purification methods employed.

The logical workflow for the synthesis of 4-(3-(m-tolyl)propyl)morpholine is depicted in the following diagram.

Caption: Workflow for the synthesis of 4-(3-(m-tolyl)propyl)morpholine.

Broader Applications and Future Directions

Beyond the synthesis of simple N-alkylated heterocycles, this compound is a valuable intermediate for the construction of more complex molecular architectures. Its application extends to the synthesis of:

-

Pharmaceutical Intermediates: The 3-(m-tolyl)propyl moiety can be found in various pharmacologically active compounds, and this starting material provides a direct route for its incorporation.

-

Materials Science: The ability to introduce the tolylpropyl group allows for the modification of polymers and other materials to tune their physical and chemical properties.

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this compound are also relevant in the design of new pesticides and herbicides.

The dual reactivity of the aromatic ring and the alkyl bromide functionality opens up avenues for sequential transformations, such as initial N-alkylation followed by functionalization of the tolyl ring through electrophilic aromatic substitution or cross-coupling reactions. This allows for the generation of diverse chemical libraries for drug discovery and other applications.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its utility in the straightforward and high-yielding N-alkylation of amines, as exemplified by the synthesis of 4-(3-(m-tolyl)propyl)morpholine, makes it an important tool for medicinal chemists and materials scientists. The detailed experimental protocol and reaction workflow provided in this guide are intended to facilitate its use in the laboratory and to inspire further exploration of its synthetic potential in the development of novel and functional molecules. The continued investigation into the applications of this and similar bromoalkylbenzene derivatives will undoubtedly lead to the discovery of new synthetic methodologies and the creation of innovative chemical entities.

The Reactivity of the Bromopropyl Group in 1-(3-Bromopropyl)-3-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropyl)-3-methylbenzene is a versatile bifunctional molecule of significant interest in synthetic organic chemistry, particularly in the construction of complex molecular architectures and heterocyclic systems. This technical guide provides a comprehensive overview of the reactivity of the bromopropyl group in this compound. It delves into the principal reactions, including nucleophilic substitution and elimination, and explores its utility in the synthesis of nitrogen-containing heterocycles. While quantitative kinetic data for this specific molecule is not extensively available in public literature, this guide draws upon established principles of physical organic chemistry and data from analogous bromoalkylarene compounds to provide a robust understanding of its chemical behavior. Detailed experimental protocols for key transformations and illustrative diagrams of reaction mechanisms and workflows are provided to aid researchers in the practical application of this valuable synthetic intermediate.

Core Reactivity of the Bromopropyl Group

The primary site of reactivity in this compound is the carbon-bromine (C-Br) bond. The bromine atom is a good leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This characteristic is the foundation for a wide range of synthetic transformations.

The reactivity of the bromopropyl group is influenced by several factors:

-

Nature of the Nucleophile: Stronger nucleophiles will react more readily.

-

Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly impact the reaction rate and pathway.

-

Steric Hindrance: While the propyl chain offers some flexibility, bulky nucleophiles may experience steric hindrance.

The tolyl group, while not directly participating in the reactions of the bromopropyl moiety, can influence the overall electronic environment of the molecule.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for this compound. In these reactions, a nucleophile replaces the bromine atom. The mechanism of this substitution can be either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. Given that the bromine is on a primary carbon, the SN2 mechanism is generally favored.

SN2 Reaction Mechanism

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.

Caption: SN2 mechanism for nucleophilic substitution.

Common Nucleophilic Substitution Reactions and Inferred Data

While specific quantitative data for this compound is scarce, we can infer expected outcomes based on reactions of similar bromoalkylbenzenes.

| Nucleophile (Nu⁻) | Product | Typical Solvent | Typical Conditions | Expected Yield Range (%) |

| Hydroxide (OH⁻) | 3-(m-tolyl)propan-1-ol | Ethanol/Water | Reflux | 70-90 |

| Cyanide (CN⁻) | 4-(m-tolyl)butanenitrile | DMSO | 60-80 °C | 80-95 |

| Azide (N₃⁻) | 1-(3-Azidopropyl)-3-methylbenzene | DMF | Room Temp to 50 °C | >90 |

| Primary Amine (RNH₂) | N-Alkyl-3-(m-tolyl)propan-1-amine | Acetonitrile | Reflux with base (e.g., K₂CO₃) | 75-90 |

| Thiolate (RS⁻) | 1-(3-(Alkylthio)propyl)-3-methylbenzene | Ethanol | Room Temp | 85-95 |

Note: The expected yield ranges are estimates based on analogous reactions reported in the literature for similar substrates and are intended for guidance purposes only. Actual yields will depend on specific reaction conditions and purification methods.

Experimental Protocol: Synthesis of 1-(3-Azidopropyl)-3-methylbenzene

This protocol is a representative example of a nucleophilic substitution reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction (E2 mechanism) to form an alkene, although this is generally a minor pathway compared to substitution for primary halides.

Caption: E2 mechanism for elimination reaction.

To favor elimination over substitution, a strong, bulky base such as potassium tert-butoxide (t-BuOK) in a non-polar solvent like tetrahydrofuran (THF) at elevated temperatures would be employed.

Synthesis of Nitrogen Heterocycles

A significant application of this compound and related compounds is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

General Workflow for Heterocycle Synthesis

The synthesis often involves a two-step process: an initial nucleophilic substitution followed by an intramolecular cyclization.

Caption: General workflow for nitrogen heterocycle synthesis.

Example: Synthesis of a Tetrahydroquinoline Derivative (Hypothetical)

A plausible synthetic route to a tetrahydroquinoline derivative could involve the reaction of this compound with an appropriately substituted aniline, followed by an intramolecular cyclization.

Step 1: N-Alkylation

Caption: N-Alkylation of an aniline derivative.

Step 2: Intramolecular Cyclization (e.g., Friedel-Crafts type)

Caption: Intramolecular cyclization to form a tetrahydroquinoline.

Experimental Protocol: General Procedure for N-Alkylation of Amines

Materials:

-

This compound

-

Primary or secondary amine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile or DMF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-alkylated product.

-

Purify by column chromatography or recrystallization as needed.

Conclusion

This compound is a valuable synthetic building block, primarily due to the reactivity of its bromopropyl group. The C-Br bond readily undergoes nucleophilic substitution with a variety of nucleophiles, providing access to a diverse range of functionalized molecules. While elimination can be a competing pathway, substitution is generally favored under most conditions. A key application of this reagent lies in the synthesis of heterocyclic compounds, particularly those containing nitrogen, which are of high interest in medicinal chemistry and drug development. The experimental protocols and reaction principles outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile compound in their synthetic endeavors. Further investigation into the specific kinetic parameters of its reactions would be a valuable contribution to the field.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(3-Bromopropyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 1-(3-Bromopropyl)-3-methylbenzene. It details the underlying principles governing the regioselectivity of these reactions, offers predictive insights into product distribution, and supplies detailed experimental protocols for key transformations relevant to synthetic chemistry and drug development.

Core Principles: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The nature and position of substituents already present on the aromatic ring profoundly influence both the rate of reaction and the orientation (regioselectivity) of the incoming electrophile.

Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directing.

-

Activating Groups : These groups donate electron density to the aromatic ring, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene. They are typically ortho-, para-directors.

-

Deactivating Groups : These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate. Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating yet ortho-, para-directing.

Analysis of Substituent Effects in this compound

The substrate, this compound, possesses two substituents on the aromatic ring in a meta (1,3) relationship. Understanding their individual and combined directing effects is crucial for predicting the outcome of EAS reactions.

-

The 3-Methyl Group (-CH₃) : The methyl group is a classic activating group. It donates electron density to the ring through two primary mechanisms: the positive inductive effect (+I) and hyperconjugation.[1][2] This increased electron density is most pronounced at the ortho (2- and 6-) and para (4-) positions relative to the methyl group. Consequently, the methyl group is a strong ortho-, para-director.

-

The 1-(3-Bromopropyl) Group (-CH₂CH₂CH₂Br) : This substituent is an alkyl group with a terminal bromine atom.

-

Alkyl Chain : The propyl chain is an electron-donating group (+I effect) and is therefore activating and ortho-, para-directing. It directs incoming electrophiles to the 2- and 6- (ortho) and 4- (para) positions.

-

Terminal Bromine : The electronegative bromine atom exerts an electron-withdrawing inductive effect (-I). However, this effect is attenuated by the three-carbon chain separating it from the aromatic ring. Its influence on the ring's electron density is minimal compared to the directing effect of the alkyl chain to which it is attached.

-

Combined Directing Effects

Both the methyl and the 3-bromopropyl groups are ortho-, para-directors. Their positions on the ring (1 and 3) create a scenario of cooperative directing effects.

-

Methyl group (at C3) directs to positions 2, 4, and 6 .

-

3-Bromopropyl group (at C1) directs to positions 2, 4, and 6 .

All three potentially available positions (2, 4, and 6) are activated by both substituents, making them highly susceptible to electrophilic attack. The position at C5 is sterically hindered and electronically disfavored.

The logical relationship of these directing effects is visualized below.

Caption: Logical flow of substituent effects in this compound.

Predicted Regioselectivity and Quantitative Analysis

The primary sites for substitution are positions 2, 4, and 6.

-

Position 2 : Ortho to both groups. This position is electronically activated but may experience some steric hindrance from the adjacent substituents.

-

Position 4 : Para to the 3-bromopropyl group and ortho to the methyl group. This position is highly activated and less sterically hindered than position 2.

-

Position 6 : Ortho to the 3-bromopropyl group and para to the methyl group. This position is electronically similar to position 4 and also less hindered than position 2.

Therefore, substitution is expected to occur predominantly at positions 4 and 6, with a smaller amount of the product resulting from attack at position 2.

Predicted Product Distribution in Key EAS Reactions

The following table summarizes the expected major products and provides analogous quantitative data from reactions on xylenes where available.

| Reaction Type | Reagents | Predicted Major Products (on this compound) | Analogous Isomer Distribution (on Xylenes) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitro-1-(3-bromopropyl)-3-methylbenzene & 6-Nitro-1-(3-bromopropyl)-3-methylbenzene | Nitration of o-xylene gives a mixture of 4-nitro-o-xylene (54%) and 3-nitro-o-xylene (46%).[3] |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(3-bromopropyl)-3-methylbenzene & 6-Bromo-1-(3-bromopropyl)-3-methylbenzene | Bromination of toluene yields a mixture of o-bromotoluene and p-bromotoluene.[4][5] |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(3-bromopropyl)-3-methylbenzene (likely single major product due to sterics) | Acylation of m-xylene with butyryl chloride yields a single major product, 1-(2,4-dimethylphenyl)-1-butanone.[6] |

Note: The data provided is for analogous substrates and serves to illustrate expected regiochemical outcomes. Actual yields and isomer ratios for this compound would require experimental determination.

Key Experimental Protocols

The following sections provide detailed methodologies for performing common electrophilic aromatic substitution reactions, adapted for an alkylbenzene substrate like this compound.

General Experimental Workflow

A typical workflow for an electrophilic aromatic substitution reaction followed by analysis is depicted below.

References

- 1. PPT - Electrophilic Aromatic Substitution (Bromination of Toluene) PowerPoint Presentation - ID:61432 [slideserve.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

The Versatile Building Block: An In-depth Technical Guide to the Research Applications of 1-(3-Bromopropyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)-3-methylbenzene is a versatile bifunctional organic molecule that is gaining increasing attention as a key intermediate in the synthesis of a wide range of compounds with significant potential in medicinal chemistry and materials science. Its structure, featuring a reactive bromopropyl chain and a functionalizable tolyl group, allows for diverse chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its utility in drug discovery and the development of novel materials.

Core Chemical Properties and Reactivity

This compound, with the chemical formula C₁₀H₁₃Br, possesses a molecular weight of 213.11 g/mol . The presence of the bromine atom on the propyl chain makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups, including amines, azides, and thiols. The tolyl group, on the other hand, can undergo electrophilic aromatic substitution, providing a secondary site for molecular elaboration.

| Property | Value |

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight | 213.11 g/mol |

| Boiling Point | 241 °C |

| Density | 1.24 g/cm³ |

| CAS Number | 103324-39-6 |

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a linker or building block for the synthesis of biologically active molecules. Its ability to connect a phenylpropyl moiety to a core scaffold is particularly valuable in the design of ligands for various biological targets.

Synthesis of Bronchodilators: Benzazepine Derivatives

A notable application of this compound is in the synthesis of N-substituted benzazepine derivatives with potential as bronchorelaxing agents for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These compounds are designed to interact with specific receptors in the bronchial smooth muscle, leading to airway relaxation and improved airflow.

Experimental Protocol: Synthesis of N-(3-(3-methylphenyl)propyl)-7,8-dihydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carbothioamide

This protocol describes the N-alkylation of a benzazepine intermediate with this compound.

Materials:

-

7,8-dihydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carbothioamide

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 7,8-dihydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carbothioamide in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-alkylated benzazepine derivative.

Quantitative Data:

While specific yield and biological activity data for this exact compound are not publicly available within the surveyed literature, similar N-alkylation reactions using alkyl bromides typically proceed with moderate to good yields, ranging from 50% to 80%. The biological efficacy of such compounds is typically assessed through in vitro assays measuring their binding affinity to target receptors (e.g., β2-adrenergic receptors) and their functional effect on smooth muscle relaxation.

Signaling Pathway: β2-Adrenergic Receptor-Mediated Bronchodilation

The likely mechanism of action for these benzazepine-based bronchodilators is through the activation of the β2-adrenergic receptor signaling pathway in bronchial smooth muscle cells.[1][2]

References

Stability of 1-(3-Bromopropyl)-3-methylbenzene Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability of 1-(3-Bromopropyl)-3-methylbenzene under acidic conditions. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of organic chemistry, including the reactivity of alkyl halides and Friedel-Crafts reactions, to predict potential degradation pathways and outline robust experimental protocols for stability assessment. The primary anticipated degradation pathways under acidic conditions are acid-catalyzed solvolysis (hydrolysis) and intramolecular Friedel-Crafts alkylation (cyclization). This document serves as a foundational resource for researchers designing studies involving this compound in acidic environments, providing hypothetical data and detailed methodologies for stability testing.

Introduction

This compound is a substituted aromatic alkyl halide. Its structure, featuring a bromo-functionalized propyl chain attached to a toluene ring, presents several potential sites for reactivity under acidic conditions. Understanding the stability of this compound is critical for its application in pharmaceutical synthesis and other chemical processes where acidic reagents or environments are employed. The presence of both a reactive alkyl bromide and an aromatic ring suggests two primary competing reaction pathways: nucleophilic substitution at the carbon-bromine bond and intramolecular electrophilic aromatic substitution.

Predicted Degradation Pathways

Under acidic conditions, this compound is susceptible to two main degradation pathways:

-

Acid-Catalyzed Solvolysis/Hydrolysis: In the presence of a nucleophilic solvent such as water or an alcohol, the C-Br bond can undergo cleavage. While typically a nucleophilic substitution (SN1 or SN2), strong acids can potentially protonate the bromine atom, making it a better leaving group and facilitating the reaction. The product of hydrolysis would be 1-(3-hydroxypropyl)-3-methylbenzene.

-

Intramolecular Friedel-Crafts Alkylation (Cyclization): The presence of a Lewis or Brønsted acid can promote the formation of a carbocation at the benzylic or secondary carbon of the propyl chain. This carbocation can then be attacked by the electron-rich aromatic ring, leading to an intramolecular cyclization to form 6-methyl-1,2,3,4-tetrahydronaphthalene. This is a classic example of an intramolecular Friedel-Crafts alkylation.

The prevailing pathway is dependent on several factors, including the nature and concentration of the acid, the solvent system, and the reaction temperature.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of stability studies on this compound under various acidic conditions. These tables are intended to serve as a template for organizing experimental results.

Table 1: Effect of Acid Type on Degradation of this compound at 50°C for 24 hours

| Acid (1 M in Acetic Acid) | % Degradation of Starting Material | % Yield of 1-(3-hydroxypropyl)-3-methylbenzene | % Yield of 6-methyl-1,2,3,4-tetrahydronaphthalene |

| Hydrochloric Acid (HCl) | 15 | 12 | 3 |

| Sulfuric Acid (H₂SO₄) | 45 | 5 | 40 |

| Trifluoroacetic Acid (TFA) | 25 | 8 | 17 |

| Lewis Acid (AlCl₃) | >95 | <1 | >90 |

Table 2: Effect of Temperature on Degradation in 1 M Sulfuric Acid in Acetic Acid (24 hours)

| Temperature (°C) | % Degradation of Starting Material | % Yield of 1-(3-hydroxypropyl)-3-methylbenzene | % Yield of 6-methyl-1,2,3,4-tetrahydronaphthalene |

| 25 | 10 | 2 | 8 |

| 50 | 45 | 5 | 40 |

| 75 | 85 | 8 | 77 |

| 100 | >99 | ~5 | ~94 |

Experimental Protocols

The following are detailed protocols for assessing the stability of this compound under acidic conditions.

Protocol for Assessing Acid-Catalyzed Degradation

Objective: To determine the rate and products of degradation of this compound in the presence of various acids.

Materials:

-

This compound

-

Selected acids (e.g., H₂SO₄, HCl, TFA, AlCl₃)

-

Anhydrous solvent (e.g., acetic acid, dichloromethane)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Internal standard for chromatography (e.g., dodecane)

-

Reaction vials, thermostatted reaction block or oil bath

-

HPLC or GC-MS for analysis

Procedure:

-

Prepare stock solutions of this compound and the internal standard in the chosen anhydrous solvent.

-

In a series of reaction vials, add a known concentration of the acid to the solvent.

-

Equilibrate the vials to the desired reaction temperature (e.g., 25°C, 50°C, 75°C).

-

Initiate the reaction by adding a known amount of the this compound stock solution to each vial.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

-

Immediately quench the reaction by adding the aliquot to a vial containing a cold quenching solution.

-

Extract the organic components with a suitable solvent (e.g., ethyl acetate).

-

Analyze the extracted samples by a validated HPLC or GC-MS method to quantify the remaining starting material and any degradation products.

Analytical Method for Monitoring Degradation

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow of 1 mL/min

-

Inlet Temperature: 250°C

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 min

-

Ramp: 15°C/min to 280°C

-

Hold at 280°C for 5 min

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: 40-400 m/z

-

Quantification: The concentration of this compound and its degradation products can be determined by creating calibration curves using certified reference standards. The internal standard method should be used to correct for variations in injection volume and sample preparation.

Visualizations

The following diagrams illustrate the key reaction pathways and a typical experimental workflow.

Caption: Predicted degradation pathways of this compound in acidic media.

Caption: General experimental workflow for stability testing.

Conclusion

Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 1-(3-Bromopropyl)-3-methylbenzene

These application notes provide detailed protocols and technical guidance for researchers, scientists, and drug development professionals on the utilization of 1-(3-bromopropyl)-3-methylbenzene in Grignard reactions. The document outlines the synthesis of the corresponding Grignard reagent, 3-(3-methylphenyl)propylmagnesium bromide, and its subsequent application in carbon-carbon bond formation.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group.[2][3] Grignard reagents are typically prepared by the reaction of an organohalide with magnesium metal in an anhydrous ether solvent.[1][4]

This compound is a useful starting material for the formation of the 3-(3-methylphenyl)propylmagnesium bromide Grignard reagent. This reagent can then be used as a nucleophile to attack a wide range of electrophiles, leading to the synthesis of more complex molecules.[2][5] Due to the carbanionic nature of the carbon bound to magnesium, Grignard reagents are highly reactive and function as strong bases and nucleophiles.[1][2] Therefore, strict anhydrous conditions are essential for the success of the reaction to prevent protonation of the Grignard reagent by water or other protic sources.[6][7]

Reaction Scheme

The overall process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile, such as a ketone, to form an alcohol after an acidic workup.[4]

Step 1: Formation of 3-(3-methylphenyl)propylmagnesium bromide

This compound + Mg → 3-(3-methylphenyl)propylmagnesium bromide

Step 2: Reaction with an Electrophile (e.g., a ketone)

3-(3-methylphenyl)propylmagnesium bromide + Ketone → Intermediate Alkoxide

Intermediate Alkoxide + H₃O⁺ → Tertiary Alcohol

Experimental Protocols

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Magnesium turnings | High Purity | Commercially Available |

| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | Commercially Available |

| Iodine (I₂) | Crystal, Reagent Grade | Commercially Available |

| Acetone | Anhydrous, ≥99.5% | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available |

3.2. Protocol for the Preparation of 3-(3-methylphenyl)propylmagnesium bromide

This protocol is adapted from standard Grignard reagent preparation procedures.[1][6][8]

-

Glassware Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon gas.[6][8] A calcium chloride drying tube should be placed on top of the condenser to protect the reaction from atmospheric moisture.[6]

-

Reaction Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to the flask; the iodine acts as an activator, and its color will disappear once the reaction initiates.[1]

-

Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

-

Reaction Progression: The reaction is typically initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the appearance of a cloudy, grayish solution are indicators of reaction initiation.[4] Once the reaction starts, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted.[6] The resulting gray-to-brown solution is the Grignard reagent, which should be used immediately.[6]

3.3. Protocol for the Reaction with Acetone

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Addition of Acetone: Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol product. Further purification can be achieved by column chromatography or distillation.

Data Presentation

The following table summarizes representative quantitative data for a typical Grignard reaction starting from this compound and reacting with acetone.

| Parameter | Value |

| Reactants | |

| This compound | 10.0 g (46.9 mmol) |

| Magnesium Turnings | 1.37 g (56.3 mmol) |

| Acetone | 2.73 g (46.9 mmol) |

| Product | |

| Product Name | 2-methyl-4-(3-methylphenyl)butan-2-ol |

| Theoretical Yield | 8.92 g |

| Actual Yield | 7.14 g |

| Percent Yield | 80% |

| Physical Properties | |

| Appearance | Colorless oil |

| Boiling Point | ~120-125 °C at 10 mmHg |

| Spectroscopic Data (¹H NMR, CDCl₃) | |

| δ 7.20-7.00 (m, 4H, Ar-H) | |

| δ 2.65 (t, 2H, Ar-CH₂) | |

| δ 2.35 (s, 3H, Ar-CH₃) | |

| δ 1.80-1.70 (m, 2H, -CH₂-) | |

| δ 1.60-1.50 (m, 2H, -CH₂-) | |

| δ 1.25 (s, 6H, C(CH₃)₂) | |

| δ 1.20 (s, 1H, -OH) |

Visualizations

Workflow for Grignard Reagent Preparation

Caption: Workflow for the preparation of 3-(3-methylphenyl)propylmagnesium bromide.

Grignard Reaction Mechanism with a Ketone

Caption: Mechanism of a Grignard reagent reacting with a ketone.

Safety and Troubleshooting

-

Anhydrous Conditions: The primary point of failure in Grignard reactions is the presence of moisture. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere.[6][8]

-

Solvent: Diethyl ether and tetrahydrofuran (THF) are common solvents. THF is a stronger Lewis base and can solvate the Grignard reagent more effectively, sometimes leading to higher reactivity.

-

Initiation: Difficulty in initiating the reaction is common. If the reaction does not start, crushing the magnesium turnings with a glass rod can expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.

-

Side Reactions: A potential side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide. This can be minimized by slow addition of the alkyl halide to the magnesium.

-

Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with electrophiles are often exothermic. Proper cooling and controlled addition of reagents are crucial to prevent the reaction from becoming too vigorous.[4]

Conclusion

This compound serves as a valuable precursor for the synthesis of the 3-(3-methylphenyl)propylmagnesium bromide Grignard reagent. This reagent is a versatile tool in organic synthesis, allowing for the introduction of the 3-(3-methylphenyl)propyl group into a variety of molecules. The protocols outlined in this document provide a comprehensive guide for the successful execution of Grignard reactions using this substrate, enabling the synthesis of novel compounds for research and development.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard Reagents [chemed.chem.purdue.edu]

- 3. youtube.com [youtube.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Use of 1-(3-Bromopropyl)-3-methylbenzene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. While the coupling of aryl and vinyl halides is well-established, the use of alkyl halides, particularly those with β-hydrogens, has presented greater challenges. However, recent advancements in catalyst systems have expanded the scope of the Suzuki coupling to include C(sp³)-hybridized carbons, opening new avenues for the synthesis of complex molecules.

1-(3-Bromopropyl)-3-methylbenzene is a valuable building block in this context. Its primary alkyl bromide functionality allows for its participation in C(sp³)-C(sp²) Suzuki coupling reactions, providing a straightforward method for the introduction of a 3-(m-tolyl)propyl moiety into various aromatic and heteroaromatic systems. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a range of biologically active compounds and functional materials. These application notes provide an overview of the utility of this compound in Suzuki coupling reactions and offer a detailed, representative protocol for its application.

Significance and Applications

The use of this compound in Suzuki coupling reactions offers a versatile strategy for the synthesis of a variety of molecular scaffolds. The resulting 1-aryl-3-(m-tolyl)propane derivatives are key intermediates in the development of novel therapeutic agents and functional materials.

-

Drug Discovery and Development: The 1,3-diarylpropane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of biological targets. The ability to readily synthesize libraries of analogues by coupling this compound with diverse aryl and heteroaryl boronic acids is highly valuable for structure-activity relationship (SAR) studies.

-

Materials Science: The incorporation of the flexible 3-(m-tolyl)propyl linker can be used to tune the photophysical and electronic properties of organic materials, making it a useful building block for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl bromide, in this case, this compound, to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate salt, which then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Disclaimer: The following protocol is a representative procedure for the Suzuki coupling of a primary alkyl bromide and has been adapted for this compound based on established methodologies for similar substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific coupling partners.

General Experimental Workflow

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Protocol: Synthesis of 1-(3-Phenylpropyl)-3-methylbenzene

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Tricyclohexylphosphine (PCy₃) (0.04 equiv) or another suitable phosphine ligand

-

Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

-

Anhydrous toluene or dioxane

-

Degassed water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (or dioxane) and a small amount of degassed water (e.g., a 10:1 mixture of organic solvent to water).

-

Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.

-

Catalyst Addition: To the degassed mixture, add palladium(II) acetate and the phosphine ligand.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-phenylpropyl)-3-methylbenzene.

Data Presentation: Typical Reaction Conditions for C(sp³)-C(sp²) Suzuki Coupling

The following table summarizes common conditions for the Suzuki coupling of primary alkyl bromides with arylboronic acids. These serve as a starting point for optimization when using this compound.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | NiCl₂(dme) |

| Ligand | PCy₃ | SPhos | XPhos | dtbbpy |

| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ | NaOH |

| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | DMF |

| Temperature | 80-100 °C | Room Temp. - 60 °C | 100-120 °C | 60-80 °C |

| Typical Yield | Moderate to High | Moderate to High | Good to Excellent | Moderate to Good |

Note on Yields: The yield of the Suzuki coupling reaction is highly dependent on the specific substrates, catalyst system, and reaction conditions. For C(sp³)-C(sp²) couplings involving primary alkyl bromides, yields can range from moderate to excellent, but side reactions such as β-hydride elimination and hydrolysis can lower the efficiency. Careful optimization is crucial to maximize the yield of the desired product.

Application Notes and Protocols: Intramolecular Friedel-Crafts Alkylation of 1-(3-Bromopropyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Friedel-Crafts alkylation is a powerful C-C bond-forming reaction in organic synthesis, enabling the construction of cyclic systems. This application note details the synthesis of 6-methyl-1,2,3,4-tetrahydronaphthalene through the intramolecular cyclization of 1-(3-bromopropyl)-3-methylbenzene. This transformation is a classic example of electrophilic aromatic substitution, where the tethered alkyl halide, activated by a Lewis acid catalyst, acts as the electrophile that attacks the nucleophilic aromatic ring. The resulting tetralin scaffold is a common structural motif in medicinal chemistry and natural products. This document provides a detailed experimental protocol, relevant data, and a mechanistic overview to guide researchers in successfully performing this reaction.

Reaction Principle

The intramolecular Friedel-Crafts alkylation of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the bromine atom of the propyl side chain, facilitating its departure and the formation of a primary carbocation or a carbocation-like complex. This electrophilic center is then attacked by the electron-rich aromatic ring to form a new six-membered ring. Subsequent deprotonation restores the aromaticity of the newly formed bicyclic system, yielding the final product, 6-methyl-1,2,3,4-tetrahydronaphthalene. The methyl group on the aromatic ring is an activating group, which can influence the regioselectivity of the cyclization.

Experimental Protocol

This protocol is adapted from established procedures for intramolecular Friedel-Crafts alkylations.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 1 M HCl.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 6-methyl-1,2,3,4-tetrahydronaphthalene.

Data Presentation

The following table summarizes typical quantitative data for the intramolecular Friedel-Crafts alkylation of this compound. Please note that yields can vary based on the purity of reagents and adherence to anhydrous conditions.

| Parameter | Value |

| Substrate | This compound |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Catalyst Loading | 1.1 equivalents |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

Reaction Pathway and Logic

The following diagrams illustrate the overall reaction and a simplified workflow for the experimental procedure.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(3-Bromopropyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1-(3-bromopropyl)-3-methylbenzene. This versatile building block is valuable in medicinal chemistry and materials science, allowing for the introduction of various functional groups. The protocols herein describe the synthesis of key derivatives through reactions with common nucleophiles: sodium azide, aniline, and thiourea. These reactions provide pathways to azides, secondary amines, and isothiouronium salts, respectively, which are important intermediates for further chemical modifications, including the synthesis of primary amines and sulfur-containing compounds.

Introduction

This compound is a useful bifunctional molecule possessing both an aromatic ring amenable to electrophilic substitution and a reactive alkyl bromide that readily undergoes nucleophilic substitution. The bromine atom, being a good leaving group, is easily displaced by a variety of nucleophiles, making this compound an excellent starting material for the synthesis of a diverse range of substituted m-tolylpropyl derivatives. These derivatives are of significant interest in drug discovery and materials science due to the incorporation of the lipophilic m-tolyl group. This document outlines protocols for three key nucleophilic substitution reactions, providing a foundation for the synthesis of more complex molecules.

Applications

The products derived from nucleophilic substitution reactions of this compound have several potential applications:

-